molecular formula C8H6ClNS B106588 2-Chlorobenzyl isothiocyanate CAS No. 18967-44-7

2-Chlorobenzyl isothiocyanate

Cat. No.: B106588
CAS No.: 18967-44-7
M. Wt: 183.66 g/mol
InChI Key: RMVDNJDSLXQPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS. It is a derivative of benzyl isothiocyanate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in pharmaceuticals and organic synthesis due to its reactive isothiocyanate group.

Scientific Research Applications

2-Chlorobenzyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Chlorobenzyl isothiocyanate, like other isothiocyanates (ITCs), has been shown to interact with a variety of intracellular targets. These include cytochrome P450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in cellular function and regulation, and their modulation can have significant effects on cell behavior.

Mode of Action

ITCs, including this compound, exert their effects through several mechanisms. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These interactions result in changes to cellular function and can lead to the prevention of tumorigenesis and metastasis.

Biochemical Pathways

ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs). Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This metabolic process can affect various biochemical pathways and their downstream effects, including those involved in chemoprevention .

Pharmacokinetics

This pathway involves the conjugation of ITCs with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets. It can lead to the inhibition of tumorigenesis, induction of apoptosis, modulation of cell cycle regulators, and inhibition of metastasis . These effects contribute to its potential chemopreventive properties.

Safety and Hazards

2-Chlorobenzyl isothiocyanate is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, is toxic if inhaled, and is harmful if swallowed or in contact with skin .

Biochemical Analysis

Biochemical Properties

2-Chlorobenzyl isothiocyanate, like other ITCs, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis

Cellular Effects

ITCs have been shown to inhibit the growth of several types of cultured human cancer cells . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Molecular Mechanism

It is known that ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Temporal Effects in Laboratory Settings

It is known that ITCs can result in a time- and concentration-dependent inhibition on cell proliferation .

Dosage Effects in Animal Models

It is known that dietary phenethyl isothiocyanate (PEITC), a type of ITC, reduced tumor size when given simultaneously with a carcinogen .

Metabolic Pathways

This compound, like other ITCs, is involved in the mercapturic acid pathway . This pathway includes the conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that ITCs enter cells in a dose- and time-dependent manner .

Subcellular Localization

It is known that ITCs govern many intracellular targets

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzylamine with thiophosgene. The reaction typically occurs in an inert solvent like dichloromethane, under controlled temperature conditions to avoid decomposition .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more scalable methods. For instance, a one-pot process using primary amines and carbon disulfide under aqueous conditions has been developed. This method is advantageous due to its simplicity and reduced use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Dithiocarbamates: Formed from the reaction with thiols.

Comparison with Similar Compounds

    Benzyl isothiocyanate: Lacks the chlorine substitution and has different reactivity and biological activity.

    Phenethyl isothiocyanate: Another isothiocyanate with a different alkyl chain, leading to variations in its chemical and biological properties.

Uniqueness: 2-Chlorobenzyl isothiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This substitution can enhance its antimicrobial and anticancer properties compared to its non-chlorinated counterparts .

Properties

IUPAC Name

1-chloro-2-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVDNJDSLXQPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172380
Record name Isothiocyanic acid, o-chlorobenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18967-44-7
Record name 1-Chloro-2-(isothiocyanatomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18967-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, o-chlorobenzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isothiocyanic acid, o-chlorobenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18967-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROBENZYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JLA99K9EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Intermediate-2 using 2-chloro benzyl amine (5.0 g, 35 mmol), thiophosgene (4.38 g, 38.5 mmol) and N-ethyl di-isopropyl amine (13.5 g, 105 mmol) to afford 3.0 g of the desired product. 1HNMR (DMSO-d6): δ 5.00 (s, 2H), 7.41 (m, 2H), 7.54 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2-Chlorobenzyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2-Chlorobenzyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2-Chlorobenzyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2-Chlorobenzyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.